2-Iodoquinoline-3-carbaldehyde
Overview
Description
2-Iodoquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family, characterized by the presence of an iodine atom at the second position and an aldehyde group at the third position of the quinoline ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of indenoquinolinones , which are biologically potent molecules .
Mode of Action
2-Iodoquinoline-3-carbaldehyde interacts with its targets through a process known as Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . This process involves the use of a palladium catalyst to activate the C–H and C–X bonds in the this compound molecule . The activation of these bonds allows for the synthesis of indenoquinolinones .
Biochemical Pathways
The compound plays a significant role in the synthesis of indenoquinolinones , which are known to possess excellent biological profiles .
Biochemical Analysis
Biochemical Properties
2-Iodoquinoline-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of indenoquinolinones through Pd-mediated simultaneous C–H (aldehyde) and C–X bond activation . This compound interacts with various enzymes and proteins, including palladium complexes, which facilitate its transformation into biologically potent molecules. The nature of these interactions involves the formation of intermediate species, such as aryne-ligated Pd complexes, which reduce the probability of side reactions and enhance the efficiency of the synthesis process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the synthesis of indenoquinolinones from this compound has been shown to possess excellent biological profiles, including anti-inflammatory and anticancer activities . These effects are mediated through the activation of caspases, key apoptosis mediators, which target proteins such as P53 and caspase-3, leading to the activation of death proteases and cleavage of important cellular proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with palladium complexes facilitates the formation of intermediate species that drive the synthesis of biologically active molecules . Additionally, the compound’s ability to modulate gene expression and enzyme activity contributes to its therapeutic potential in various biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability is influenced by the presence of reactive intermediates, such as aryne-ligated Pd complexes, which enhance its reactivity and reduce the likelihood of side reactions . Long-term effects observed in in vitro and in vivo studies include sustained biological activity and minimal degradation, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent biological activity, with higher doses leading to increased therapeutic effects . At very high doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by palladium-catalyzed reactions. The compound interacts with enzymes and cofactors that facilitate its transformation into biologically active molecules . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic efficacy . The compound’s ability to interact with specific transporters and binding proteins ensures its targeted delivery to desired cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential and minimizing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodoquinoline-3-carbaldehyde typically involves the iodination of quinoline derivatives. One common method includes the reaction of quinoline-3-carbaldehyde with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Iodoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of 2-substituted quinoline-3-carbaldehyde derivatives.
Oxidation: Formation of 2-iodoquinoline-3-carboxylic acid.
Reduction: Formation of 2-iodoquinoline-3-methanol.
Scientific Research Applications
2-Iodoquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Bromoquinoline-3-carbaldehyde
- 2-Fluoroquinoline-3-carbaldehyde
Comparison: 2-Iodoquinoline-3-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and potentially more effective in biological applications.
Properties
IUPAC Name |
2-iodoquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACRQJGNJCQAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451025 | |
Record name | 2-iodoquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80231-40-9 | |
Record name | 2-iodoquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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